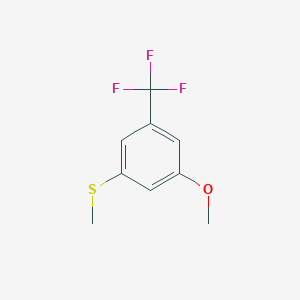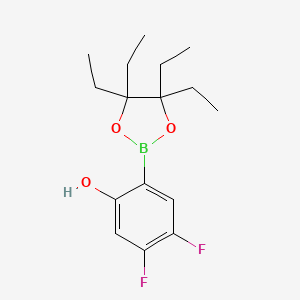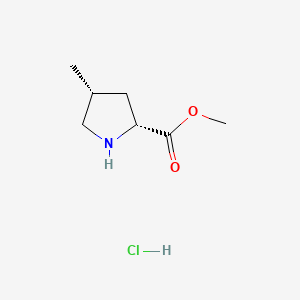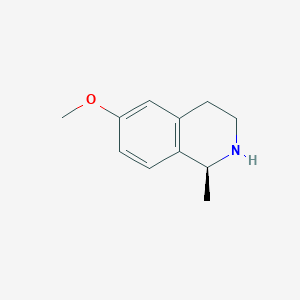
(S)-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE is a chiral isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds, and this specific compound features a methoxy group at the 6-position and a methyl group at the 1-position on the tetrahydroisoquinoline skeleton. The compound’s stereochemistry is denoted by the (1S) configuration, indicating the spatial arrangement of atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1-tetralone.
Reduction: The carbonyl group of 6-methoxy-1-tetralone is reduced to form the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization to form the tetrahydroisoquinoline ring system.
Industrial Production Methods
Industrial production methods for (1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and fully reduced tetrahydroisoquinolines.
科学研究应用
(1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive alkaloids.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels in biological systems.
Pathways: It can modulate neurotransmitter pathways, potentially affecting dopamine and serotonin levels, which are crucial in neurological functions.
相似化合物的比较
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 1-position.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group at the 6-position.
6-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Has a hydroxy group instead of a methoxy group at the 6-position.
Uniqueness
(1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
(1S)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3/t8-/m0/s1 |
InChI 键 |
FSCCJTKQQGRDAT-QMMMGPOBSA-N |
手性 SMILES |
C[C@H]1C2=C(CCN1)C=C(C=C2)OC |
规范 SMILES |
CC1C2=C(CCN1)C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


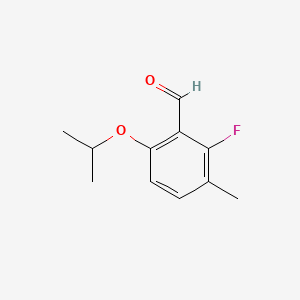
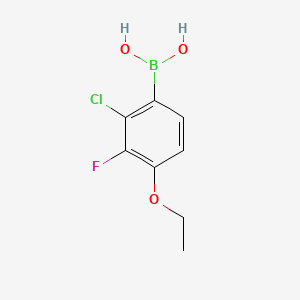
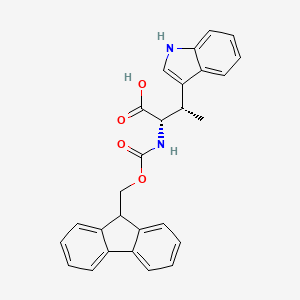

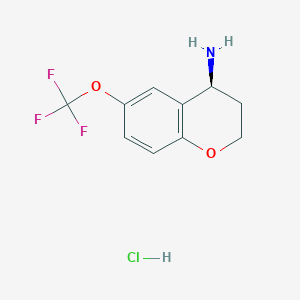
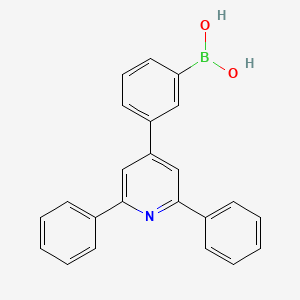

palladium(II)](/img/structure/B14031108.png)
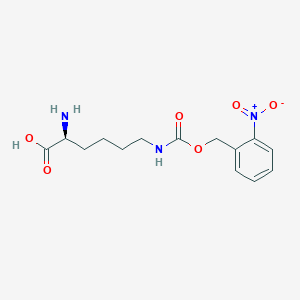
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)

